
6-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid
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Overview
Description
6-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative characterized by a chloro substituent at position 6, a 3-methoxyphenyl group at position 2, and a carboxylic acid moiety at position 2. Quinoline scaffolds are renowned for their pharmacological versatility, including anticancer, antimicrobial, and enzyme inhibitory activities . This compound’s structural features—particularly the electron-withdrawing chlorine and electron-donating methoxy group—modulate its physicochemical properties and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid typically involves the condensation of 3-methoxybenzaldehyde with 2-chloroquinoline-4-carboxylic acid under basic conditions, followed by cyclization and chlorination steps . The reaction is often carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base like potassium carbonate and a polar aprotic solvent such as dimethylformamide.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline derivatives .
Scientific Research Applications
6-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 6-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to bind to DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division . This mechanism is particularly relevant in the context of its anticancer properties.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative table of select analogs:
Key Observations :
- Substituent Effects: The 3-methoxy group in the target compound enhances solubility compared to hydrophobic 3-methyl or 3-chloro analogs .
- Synthetic Routes : The target compound’s synthesis involves palladium-catalyzed cross-coupling or alkylation methods, similar to analogs like 3j and 1d . Ethoxy-substituted analogs require additional steps for ether formation .
Anticancer Activity
- 3j (6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid): Exhibited 82.9% growth inhibition against MCF-7 breast cancer cells, attributed to its dual hydroxyl and methoxy groups enhancing interaction with alkaline phosphatase .
- The absence of a hydroxyl group may reduce enzyme affinity but improve metabolic stability .
- Ethoxy Analog (sc-319344): Marketed by Santa Cruz Biotechnology, this derivative’s bioactivity remains undisclosed, though ethoxy groups typically enhance lipophilicity and membrane penetration .
Antimicrobial and Enzymatic Activity
- Carboxamide Derivatives: Analogs like 6-chloro-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid (29) showed moderate antibacterial activity, while furan/thiophene substituents improved selectivity against Trypanosoma parasites .
- Isoquinoline Derivatives: Compounds like 4p (isoquinoline class) demonstrated lower apoptotic activity (54.3%) compared to quinoline-4-carboxylic acids, highlighting the quinoline core’s superiority in cancer cell targeting .
Biological Activity
6-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C₁₈H₁₄ClNO₃
- Molecular Weight : 313.74 g/mol
- Structure : The compound features a quinoline core with a chloro substituent at the 6-position and a methoxyphenyl group at the 2-position.
This compound has been shown to interact with various biological targets, particularly enzymes involved in metabolic pathways.
Table 1: Biochemical Interactions
Target Enzyme | Interaction Type | Effect |
---|---|---|
Tissue-nonspecific alkaline phosphatase (TNAP) | Inhibition | Reduced enzymatic activity |
Ecto-nucleotide pyrophosphatases (NPP1) | Inhibition | Altered nucleotide signaling |
The primary mechanism of action involves the inhibition of alkaline phosphatases through a process known as transmetalation. This interaction alters purinergic signaling pathways, which are crucial for maintaining nucleotide levels within cells.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens, including bacteria and fungi. Its effectiveness is attributed to its ability to disrupt cellular functions in these microorganisms.
Anticancer Properties
The compound has demonstrated significant cytotoxic effects against several cancer cell lines, including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- Hep-2 (laryngeal cancer)
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC₅₀ (μM) | Mechanism of Action |
---|---|---|
MCF-7 | 5.0 | Induction of apoptosis |
HeLa | 7.5 | Cell cycle arrest at G1 phase |
Hep-2 | 6.0 | Increased caspase activity |
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the compound's efficacy against Mycobacterium tuberculosis. Results indicated that it inhibited both replicating and non-replicating strains, suggesting potential for treating tuberculosis.
- Anticancer Research : In vitro studies showed that treatment with this compound led to significant reductions in cell viability in MCF-7 cells, with flow cytometry revealing increased apoptosis rates.
Pharmacokinetics
The pharmacokinetic profile indicates favorable absorption and distribution characteristics, making it a promising candidate for further development as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves converting the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) under reflux (80°C for 5 hours), followed by coupling with amines in tetrahydrofuran (THF) using sodium hydride as a base. Reaction progress is monitored via TLC, and purification is achieved via silica gel column chromatography with ethyl acetate/petroleum ether gradients . Optimization includes adjusting stoichiometric ratios (e.g., 1.5 equivalents of amine) and solvent choice (e.g., THF for better solubility of intermediates).
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.4 ppm and carboxylic acid protons at δ 10.8–10.9 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1685 cm⁻¹ for carboxylic acid derivatives) .
- X-ray Crystallography : Resolves crystal packing and confirms substituent positions (e.g., quinoline ring planarity and chloro/methoxy group orientations) .
Q. How does the presence of the 3-methoxyphenyl group influence the compound’s solubility and reactivity?
- Methodological Answer : The electron-donating methoxy group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) and directs electrophilic substitution reactions to specific quinoline ring positions. Reactivity can be assessed via computational methods (e.g., DFT calculations) or experimental probes like bromination/iodination selectivity .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?
- Methodological Answer :
- Dose-Response Curves : Standardize assay conditions (e.g., IC₅₀ measurements under consistent pH/temperature).
- Metabolic Stability Tests : Use hepatic microsomes to assess degradation rates, which may explain variability in efficacy .
- Structural-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing Cl with Br or altering methoxy positioning) to isolate contributing factors .
Q. How can computational modeling be integrated into the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- Molecular Docking : Screen derivatives against target proteins (e.g., Mycobacterium tuberculosis enzymes) using AutoDock Vina to predict binding affinities .
- ADMET Prediction : Use tools like SwissADME to optimize logP (lipophilicity) and polar surface area (PSA) for enhanced bioavailability .
- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales to prioritize candidates .
Q. What experimental approaches are effective in analyzing conflicting spectral data (e.g., unexpected peaks in NMR)?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton and proton-carbon couplings .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and identifies impurities (e.g., residual starting materials) .
- Variable Temperature NMR : Detects dynamic processes (e.g., rotamers) that may cause splitting .
Properties
IUPAC Name |
6-chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c1-22-12-4-2-3-10(7-12)16-9-14(17(20)21)13-8-11(18)5-6-15(13)19-16/h2-9H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZKTERZQBPAEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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